molecular formula C19H23NO3 B256830 N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide

N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide

Cat. No. B256830
M. Wt: 313.4 g/mol
InChI Key: JRYPIEISGIHOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide, also known as DEEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide acts as an inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. This inhibition leads to the suppression of the growth of cancer cells and the improvement of cognitive function in Alzheimer's and Parkinson's patients.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it a suitable candidate for various medicinal chemistry applications. However, N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the synthesis of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide derivatives with improved solubility and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide and its potential applications in other fields.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide involves the reaction between 3,4-dimethylphenylamine and 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. This reaction results in the formation of N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide as a white crystalline solid.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide has also been used as a precursor in the synthesis of other biologically active compounds.

properties

Product Name

N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO3/c1-4-22-10-11-23-18-7-5-6-16(13-18)19(21)20-17-9-8-14(2)15(3)12-17/h5-9,12-13H,4,10-11H2,1-3H3,(H,20,21)

InChI Key

JRYPIEISGIHOJL-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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